molecular formula C5H5NOS B8217464 (3R)-4-oxothiolane-3-carbonitrile

(3R)-4-oxothiolane-3-carbonitrile

Cat. No.: B8217464
M. Wt: 127.17 g/mol
InChI Key: OHPSBDAUCJNDHP-BYPYZUCNSA-N
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Description

(3R)-4-Oxothiolane-3-carbonitrile is a chiral heterocyclic compound featuring a five-membered thiolane ring (containing sulfur) with an oxo group at position 4 and a nitrile group at position 3. The stereochemistry at the 3-position (R-configuration) significantly influences its reactivity and biological activity. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to participate in cycloaddition reactions and serve as a precursor for functionalized sulfur-containing molecules. Its polar nitrile group enhances solubility in polar solvents, while the thiolane ring contributes to conformational flexibility, enabling diverse reactivity profiles .

Properties

IUPAC Name

(3R)-4-oxothiolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-1-4-2-8-3-5(4)7/h4H,2-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPSBDAUCJNDHP-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings

  • Electronic Modulation : The electronegativity of substituents (e.g., S vs. O) correlates with $^{119}\text{Sn}$ chemical shifts in related compounds, suggesting similar trends apply to $^{13}\text{C}$ shifts in thiolane/oxirane systems .
  • Synthetic Feasibility : Oxirane derivatives like 3-methyl-3-p-tolyl-oxirane-2-carbonitrile benefit from well-established epoxidation protocols, whereas thiolane synthesis requires specialized reagents (e.g., thiourea derivatives) to incorporate sulfur .
  • Biological Relevance : The thiolane scaffold is privileged in antiviral and anticancer agents due to sulfur’s nucleophilic affinity, whereas oxiranes are more commonly used in polymer chemistry and crosslinking agents.

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